![molecular formula C30H25N3O4S B11629826 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

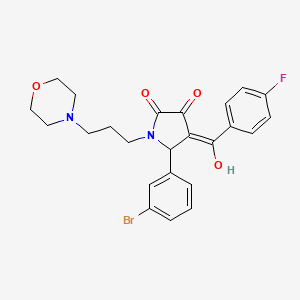

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of thienopyridine derivatives.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-2-benzoyl-4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridin-5-carboxamid beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Ein gängiger Weg beinhaltet die Reaktion von 4-Bromoacetophenon mit 3,4-Dimethoxybenzaldehyd in Ethanol und Natriumhydroxid-Lösung zur Bildung eines Chalcon-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit 2-Cyanothioacetamid behandelt, um das entsprechende Pyridinthion zu ergeben, das anschließend mit 2-Chloro-N-arylacetamid-Derivaten, α-Halogenketonen, Methyliodid oder Chlooracetonitril umgesetzt wird, um das endgültige Thienopyridin-Derivat zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-2-benzoyl-4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridin-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Thienopyridinring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Methanol und Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Thienopyridin-Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen am Thienopyridinring einführen können .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-benzoyl-4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridin-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorstufe für die Synthese anderer komplexer organischer Moleküle verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-2-benzoyl-4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridin-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann das Wachstum von mikrobiellen Zellen hemmen, indem sie in ihre Stoffwechselprozesse eingreift. In Krebszellen kann sie Apoptose induzieren oder die Zellproliferation hemmen, indem sie spezifische Signalwege angreift .

Wirkmechanismus

The mechanism of action of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thienopyridin-Derivate: Diese Verbindungen haben eine ähnliche Grundstruktur und zeigen verschiedene biologische Aktivitäten.

Pyridin-Derivate: Verbindungen wie Sulfapyridin haben ähnliche antimikrobielle Eigenschaften.

Thiazol-Derivate: Diese Verbindungen zeigen ebenfalls vielfältige biologische Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

Einzigartigkeit

3-Amino-2-benzoyl-4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridin-5-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden biologischen Aktivitäten.

Eigenschaften

Molekularformel |

C30H25N3O4S |

|---|---|

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C30H25N3O4S/c1-17-23(29(35)33-20-12-8-5-9-13-20)24(19-14-15-21(36-2)22(16-19)37-3)25-26(31)28(38-30(25)32-17)27(34)18-10-6-4-7-11-18/h4-16H,31H2,1-3H3,(H,33,35) |

InChI-Schlüssel |

SLMLZPVQKXURND-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629743.png)

![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11629762.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)

![N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide](/img/structure/B11629780.png)

![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)

![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)

![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)

![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)